![molecular formula C22H18N4O4S B3309526 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941986-42-1](/img/structure/B3309526.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O4S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oncology: Glucose Starvation in Tumor Cells
This compound has been found to be efficacious in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells . This makes it a potential antitumor agent for the treatment of glucose-starved tumors .
Cancer Metabolism
The compound is involved in the study of cancer metabolism . It’s being used to understand how tumor cells adapt to low glucose conditions, which is a common scenario in solid tumors .
Medicinal Chemistry
In the field of medicinal chemistry, this compound is being studied for its potential antineoplastic activity . It’s one of the derivatives of the kinase inhibitor amuvatinib .
Mechanistic Target of Rapamycin (mTOR)
The compound is being used to study the mechanistic target of rapamycin (mTOR), a key protein involved in cell growth and survival . It’s being used to understand the role of mTOR in glucose-starved cells .
Synthetic Lethality
This compound is being used to study synthetic lethality, a concept where the combination of deficiencies in the expression of two or more genes leads to cell death, but the deficiency in only one of these genes does not . The compound’s effect on glucose-starved cells provides a model to study this concept .
Biomedical Applications
The compound “F2347-0049” is associated with the ASTM F2347-15 Standard Guide for Characterization and Testing of Hyaluronan as Starting Materials Intended for Use in Biomedical and Tissue Engineered Medical Product Applications . However, it’s worth noting that this might be a different compound with the same code name, as the compound is not specifically mentioned in the standard .
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound might interact with the microtubule network, which plays a crucial role in cell division and could therefore affect the proliferation of cancer cells.
Result of Action
Similar compounds have been found to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells . This suggests that the compound might have similar effects.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-24-20-21(31-13)19(15-5-3-2-4-6-15)25-26(22(20)28)11-18(27)23-10-14-7-8-16-17(9-14)30-12-29-16/h2-9H,10-12H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTRYEAJZPPUGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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